(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Overview
Description
The compound (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is a synthetic organic molecule characterized by its unique structure, which includes a furan-2-one core substituted with ethoxy, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 5-(4-methoxyphenyl)furan-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the iodo group can result in various substituted derivatives.
Scientific Research Applications
(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Palladium(II) acetate: A palladium compound used as a catalyst in organic reactions.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds that enhance the activity of antibiotics.
Uniqueness
(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one: is unique due to its specific substitution pattern and the presence of both ethoxy and iodo groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IO5/c1-4-26-19-11-13(10-17(22)20(19)25-3)9-15-12-18(27-21(15)23)14-5-7-16(24-2)8-6-14/h5-12H,4H2,1-3H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZXMGRWILKNI-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.